(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Mechanism of Action
Target of Action
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The mode of action of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient and versatile .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Result of Action
It’s known that the compound is used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, this compound interacts with carbonyl reductases, which show excellent activity for its biosynthesis . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Molecular Mechanism
At the molecular level, the compound exerts its effects through its interactions with carbonyl reductases. These enzymes catalyze the reduction of carbonyl groups to alcohols, a key step in the biosynthesis of rosuvastatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, asymmetric synthesis of (3R,5S)-CDHH using a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy showed high enantioselectivity (> 99% e.e.) and yield (98.54%). Batch reactions were performed for ten cycles without extra addition of NADP+, and the total yield of (3R,5S)-CDHH achieved at 10.56 g/g biocatalyst .
Metabolic Pathways
The compound is involved in the metabolic pathways related to the synthesis of rosuvastatin. It interacts with carbonyl reductases, which are key enzymes in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a biocatalyst such as recombinant ketoreductase, along with cofactors like NAD/NADH or NADP/NADPH, and a hydrogen donor like isopropanol . The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar biocatalytic processes, scaled up to meet demand. The use of biocatalysts offers advantages such as high selectivity and efficiency, as well as milder reaction conditions compared to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the synthesis of the compound itself, as mentioned earlier.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure and reactivity can be leveraged to create new pharmaceuticals with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester include:
- (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester
- (3R,5S)-3-hydroxy-5-methyl-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct reactivity and interaction profiles, making it particularly valuable in certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932513-59-1 | |
Record name | (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.